molecular formula C17H16O4 B12561226 2',5'-Dimethoxy-4-hydroxychalcone CAS No. 177344-59-1

2',5'-Dimethoxy-4-hydroxychalcone

Cat. No.: B12561226
CAS No.: 177344-59-1
M. Wt: 284.31 g/mol
InChI Key: NZERHZIFOYEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,5’-Dimethoxy-4-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-hydroxyacetophenone with appropriately substituted benzaldehydes in the presence of a base, such as potassium hydroxide, in ethanol . The reaction typically proceeds at room temperature and yields the desired chalcone derivative after purification.

Industrial Production Methods

While specific industrial production methods for 2’,5’-Dimethoxy-4-hydroxychalcone are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethoxy-4-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Flavones and flavanones.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcone derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dimethoxy-4-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and hydroxy groups on the aromatic rings enhances its potential as an antioxidant and enzyme inhibitor .

Properties

CAS No.

177344-59-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11,18H,1-2H3

InChI Key

NZERHZIFOYEWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.